

Aurintricarboxylic Acid (ATA) Compatibility with Lysis Buffers: A Technical Support Center

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Compound of Interest

Compound Name: Aurintricarboxylic Acid

Cat. No.: B15623186

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This technical support center provides guidance on the use of **Aurintricarboxylic Acid** (ATA) as a nuclease inhibitor in conjunction with common lysis buffers. The following frequently asked questions (FAQs) and troubleshooting guides address specific issues that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is **Aurintricarboxylic Acid** (ATA) and how does it function as a nuclease inhibitor?

Aurintricarboxylic Acid (ATA) is a broad-spectrum inhibitor of nucleases, including both DNases and RNases.^[1] Its mechanism of action involves competing with nucleic acids (DNA and RNA) for the binding sites on these enzymes, thereby preventing the degradation of your target nucleic acids during cell lysis and subsequent purification steps.^[1]

Q2: What are the recommended starting concentrations of ATA in lysis buffers?

A general starting point for inhibiting RNase activity during RNA isolation is a concentration of 50-100 μ M of ATA in the lysis buffer.^[1] However, the optimal concentration can vary depending on the cell or tissue type, the abundance of endogenous nucleases, and the specific application. It is always recommended to perform a titration experiment to determine the most effective concentration for your particular experimental conditions.

Q3: Is ATA compatible with common protein extraction buffers like RIPA and NP-40?

While direct quantitative comparisons of protein yield with and without ATA in these buffers are not extensively documented in readily available literature, existing protocols suggest a general compatibility. For instance, RIPA buffer has been used for cell lysis in studies where downstream applications involved analyzing protein interactions with ATA, indicating no major chemical incompatibility that would disrupt the lysis process itself. However, it is important to be aware that ATA can interfere with common protein quantification assays.

Q4: Can ATA be used with TRIzol for RNA isolation?

Yes, ATA can be used as an additional nuclease inhibitor during RNA isolation with TRIzol. TRIzol itself is a potent denaturant that inhibits most RNases.^{[2][3]} However, for samples with exceptionally high RNase content, the addition of ATA to the initial homogenization step in TRIzol may provide extra protection for the RNA.

Q5: Are there any known downstream applications that are incompatible with ATA?

Yes, ATA can interfere with several downstream enzymatic processes. It is a known inhibitor of various polymerases, including those used in PCR and reverse transcription.^[1] Therefore, it is crucial to remove ATA from your nucleic acid samples before performing such enzymatic reactions. Additionally, ATA's phenolic groups can interfere with standard protein quantification assays like the Bradford and Bicinchoninic acid (BCA) assays, potentially leading to inaccurate protein concentration measurements.

Troubleshooting Guides

Problem 1: Persistent Nucleic Acid Degradation Despite Using ATA

Possible Cause	Troubleshooting Steps
Insufficient ATA Concentration	The level of endogenous nucleases in your sample may be too high for the current ATA concentration. Increase the ATA concentration in your lysis buffer incrementally (e.g., in 25 μ M steps) to find the optimal inhibitory level.
Incomplete Cell Lysis	If cells are not lysed completely and rapidly, nucleases can be released and degrade nucleic acids before being inhibited by ATA. Ensure thorough and swift homogenization of your sample immediately upon adding the lysis buffer. For difficult-to-lyse samples, consider mechanical disruption methods in addition to detergent-based lysis.
Presence of Divalent Cations	Some nucleases require divalent cations like Mg^{2+} or Ca^{2+} for their activity. While ATA has some chelating properties, its primary inhibitory mechanism is competitive binding. ^[1] Consider adding a chelating agent like EDTA (at a final concentration of 1-5 mM) to your lysis buffer to sequester these cations.
Heterogeneity of Commercial ATA	The quality and inhibitory activity of commercial ATA preparations can vary between batches and suppliers. ^[1] If you suspect this is an issue, try a new lot of high-quality, molecular biology-grade ATA.

Problem 2: Interference with Downstream Applications

Possible Cause	Troubleshooting Steps
ATA Inhibition of Polymerases	Residual ATA in your purified nucleic acid sample is inhibiting enzymes like Taq polymerase or reverse transcriptase. It is essential to remove ATA after the initial extraction. This can be achieved through methods such as spin column purification (ensuring the column chemistry does not retain ATA) or ethanol precipitation.
Inaccurate Protein Quantification	The chemical nature of ATA interferes with the reagents used in Bradford or BCA protein assays. To mitigate this, you can either use an ATA-compatible protein assay or precipitate the proteins (e.g., using acetone or TCA) to remove the ATA before quantification. Always include a blank control containing your lysis buffer with ATA to assess the level of interference.
Cytotoxicity in Live-Cell Experiments	ATA can be cytotoxic to certain cell lines. If you are using ATA in live-cell applications, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cells and experimental duration. ^[1]

Quantitative Data Summary

Table 1: Inhibitory Activity of **Aurintricarboxylic Acid** (ATA) Against Common Nucleases

Nuclease	Dissociation Constant (Kd)
DNase I	9.019 μ M
RNase A	2.33 μ M

This data is derived from in vitro studies and the effective concentration in a complex cell lysate may vary.

Experimental Protocols

Protocol 1: General Protocol for Incorporating ATA into Lysis Buffers

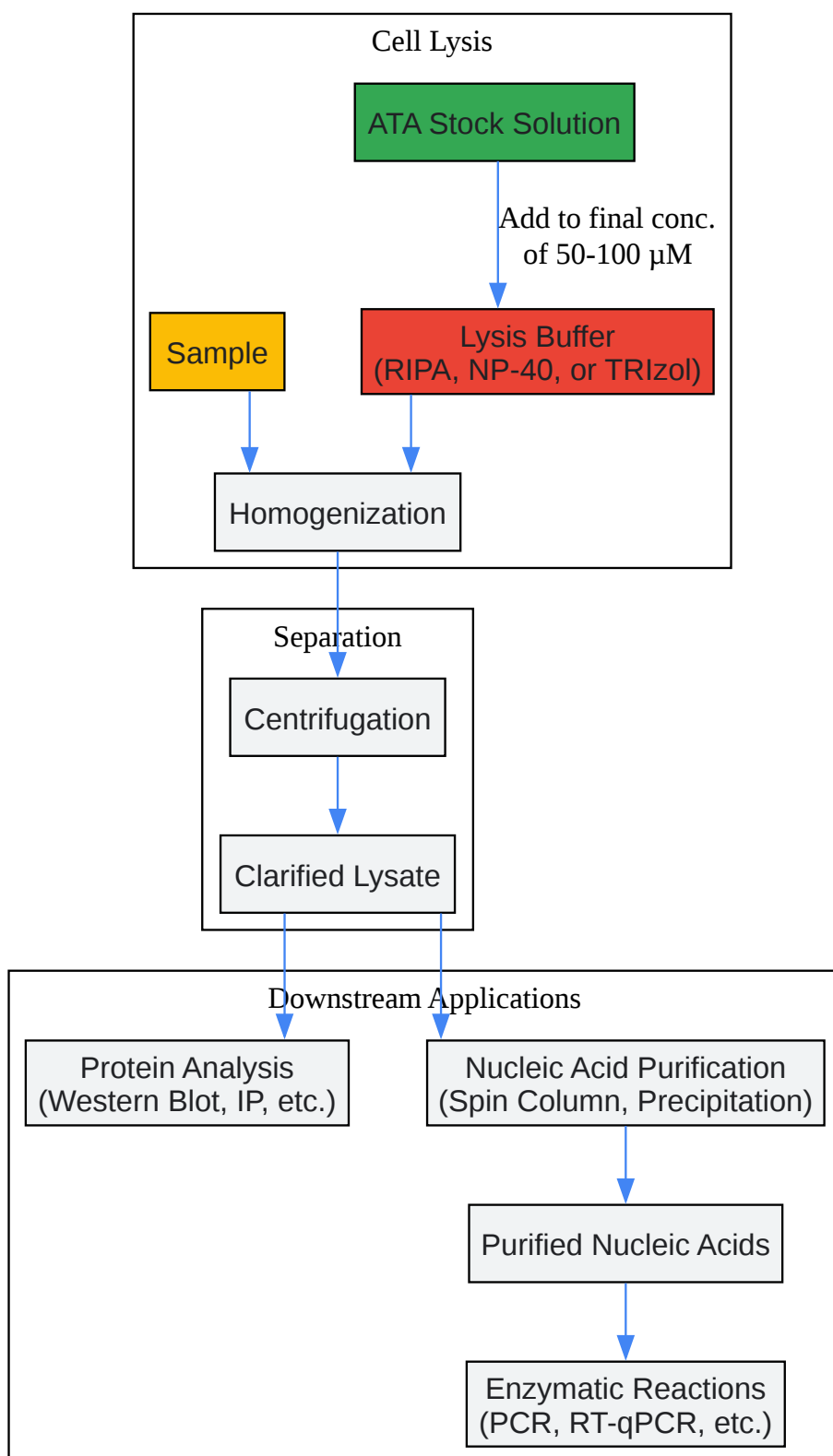
- **Prepare ATA Stock Solution:** Prepare a 10 mM stock solution of ATA in nuclease-free water or a suitable buffer. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
- **Prepare Lysis Buffer:** Prepare your desired lysis buffer (e.g., RIPA, NP-40) according to your standard protocol.
- **Add ATA to Lysis Buffer:** Immediately before use, add the ATA stock solution to your lysis buffer to achieve the desired final concentration (typically 50-100 µM).
- **Cell Lysis:** Proceed with your standard cell lysis protocol. Ensure rapid and complete lysis.
- **Downstream Processing:**
 - **For Protein Analysis:** Be mindful of potential interference with protein quantification assays.
 - **For Nucleic Acid Analysis:** Incorporate a robust purification step to remove ATA before any enzymatic reactions.

Protocol 2: RNA Isolation using TRIzol Supplemented with ATA

- **Homogenization:** In a fume hood, homogenize your sample in TRIzol reagent according to the manufacturer's protocol. For every 1 ml of TRIzol used, add the appropriate volume of a 10 mM ATA stock solution to reach a final concentration of 50-100 µM.
- **Phase Separation:** Proceed with the chloroform addition and phase separation steps as per the TRIzol protocol.

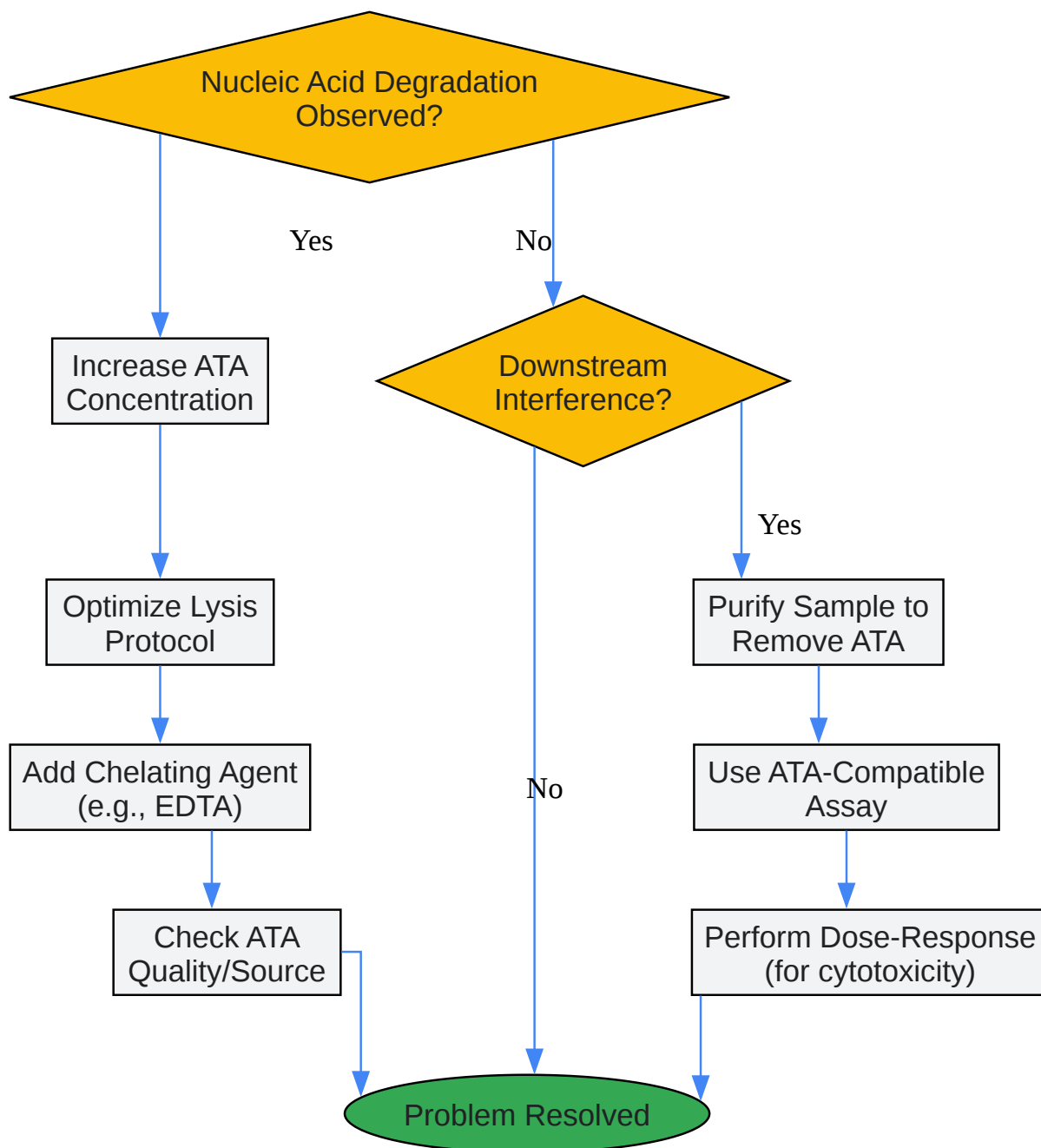
- **RNA Precipitation:** Transfer the aqueous phase to a fresh tube and precipitate the RNA with isopropanol.
- **RNA Wash and Resuspension:** Wash the RNA pellet with 75% ethanol and resuspend it in nuclease-free water.
- **ATA Removal:** It is highly recommended to perform an additional purification step using a spin column-based RNA cleanup kit to ensure the complete removal of ATA before downstream applications like RT-qPCR.

Mandatory Visualizations



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Caption: General workflow for using ATA in cell lysis.



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Caption: Troubleshooting logic for experiments involving ATA.

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